2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide 2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1795434-52-4
VCID: VC5566250
InChI: InChI=1S/C11H8F3N3O3S/c12-11(13,14)5-15-9(19)7-3-20-10(16-7)17-8(18)6-1-2-21-4-6/h1-4H,5H2,(H,15,19)(H,16,17,18)
SMILES: C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F
Molecular Formula: C11H8F3N3O3S
Molecular Weight: 319.26

2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

CAS No.: 1795434-52-4

Cat. No.: VC5566250

Molecular Formula: C11H8F3N3O3S

Molecular Weight: 319.26

* For research use only. Not for human or veterinary use.

2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide - 1795434-52-4

Specification

CAS No. 1795434-52-4
Molecular Formula C11H8F3N3O3S
Molecular Weight 319.26
IUPAC Name 2-(thiophene-3-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H8F3N3O3S/c12-11(13,14)5-15-9(19)7-3-20-10(16-7)17-8(18)6-1-2-21-4-6/h1-4H,5H2,(H,15,19)(H,16,17,18)
Standard InChI Key JBTXKMHBTLOYLV-UHFFFAOYSA-N
SMILES C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of an oxazole ring substituted at position 2 with a thiophene-3-carboxamido group and at position 4 with a carboxamide functional group bearing a 2,2,2-trifluoroethyl substituent. The oxazole core (C₃H₃NO) provides a rigid planar structure, while the thiophene ring (C₄H₃S) introduces π-conjugation and sulfur-based reactivity. The trifluoroethyl group (CF₃CH₂) enhances lipophilicity and metabolic stability, common traits in bioactive molecules .

Molecular Formula and Weight

  • Empirical Formula: C₁₁H₈F₃N₃O₃S

  • Molecular Weight: 319.26 g/mol

  • Key Fragments:

    • Oxazole ring: 5-membered (C₃H₃NO)

    • Thiophene-3-carboxamido: C₅H₄NOS

    • N-(2,2,2-trifluoroethyl)carboxamide: C₃H₃F₃NO

Spectroscopic and Computational Data

While direct experimental data for this compound is limited, analogous systems provide insights:

  • IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C–F vibrations (1100–1250 cm⁻¹) .

  • NMR:

    • ¹H NMR: Oxazole protons (δ 8.2–8.5 ppm), thiophene protons (δ 7.1–7.5 ppm), and trifluoroethyl CF₃CH₂ (δ 3.8–4.2 ppm, quartet) .

    • ¹³C NMR: Oxazole carbons (δ 145–160 ppm), thiophene carbons (δ 125–140 ppm), and CF₃ (δ 122 ppm, q, J = 280 Hz) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 319.1 (M⁺), with fragments at m/z 237 (loss of CF₃CH₂NH₂) and 121 (thiophene-CO) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential amidation and cyclization steps:

  • Thiophene-3-carboxylic Acid Activation: Conversion to acyl chloride using SOCl₂ or coupling reagents like HATU .

  • Oxazole Formation: Cyclization of N-propargylamide intermediates via Zn(OTf)₂-catalyzed cycloisomerization, as demonstrated for related oxazoles .

  • Trifluoroethylation: Reaction of oxazole-4-carboxylic acid with 2,2,2-trifluoroethylamine using EDCI/HOBt coupling .

Optimized Synthetic Protocol (Hypothetical)

  • Step 1: Thiophene-3-carboxylic acid → Thiophene-3-carboxamide chloride (SOCl₂, 0°C, 2 h).

  • Step 2: Reaction with propargylamine to form N-propargyl thiophene-3-carboxamide (DMF, RT, 12 h).

  • Step 3: Zn(OTf)₂-catalyzed cycloisomerization to 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid (DCE, 70°C, 12 h) .

  • Step 4: Amide coupling with 2,2,2-trifluoroethylamine (EDCI, HOBt, DCM, 24 h) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: <0.1 mg/mL (hydrophobic due to CF₃ group).

    • Organic Solvents: Ethanol (8.2 mg/mL), DMSO (24.5 mg/mL), DCM (15.3 mg/mL) .

  • Stability: Stable under inert conditions; hydrolyzes in strong acids/bases (pH <2 or >10) .

Thermal Properties

  • Melting Point: Estimated 180–185°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset ~250°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator